molecular formula C8H12O3 B124843 4-Formylcyclohexane-1-carboxylic acid CAS No. 145195-03-5

4-Formylcyclohexane-1-carboxylic acid

Cat. No.: B124843
CAS No.: 145195-03-5
M. Wt: 156.18 g/mol
InChI Key: XGCHYASVGZWRIX-UHFFFAOYSA-N
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Description

4-Formylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C(_8)H(_12)O(_3) It features a cyclohexane ring substituted with a formyl group (-CHO) and a carboxylic acid group (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylcyclohexane-1-carboxylic acid typically involves the following steps:

    Cyclohexane Oxidation: Cyclohexane is oxidized to cyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Formylation: Cyclohexanone undergoes a formylation reaction, often using formic acid or formaldehyde in the presence of a catalyst like hydrochloric acid.

    Carboxylation: The formylated cyclohexanone is then carboxylated using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production efficiently.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate, resulting in the formation of cyclohexane-1,4-dicarboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH(_2)OH) using reducing agents such as sodium borohydride.

    Substitution: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

    Substitution: Alcohols, acid catalysts like sulfuric acid, reflux conditions.

Major Products:

    Oxidation: Cyclohexane-1,4-dicarboxylic acid.

    Reduction: 4-Hydroxymethylcyclohexane-1-carboxylic acid.

    Substitution: Various esters depending on the alcohol used.

Scientific Research Applications

4-Formylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 4-Formylcyclohexane-1-carboxylic acid exerts its effects depends on its specific application:

    Chemical Reactions: The formyl and carboxylic acid groups participate in various chemical reactions, acting as electrophilic and nucleophilic sites, respectively.

    Biological Pathways: In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

    Cyclohexane-1,4-dicarboxylic acid: Similar structure but with two carboxylic acid groups.

    4-Hydroxymethylcyclohexane-1-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a formyl group.

    Cyclohexane-1-carboxylic acid: Lacks the formyl group, only has a carboxylic acid group.

Uniqueness: 4-Formylcyclohexane-1-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group on the cyclohexane ring, allowing it to participate in a diverse range of chemical reactions and making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-formylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-5-6-1-3-7(4-2-6)8(10)11/h5-7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCHYASVGZWRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621309
Record name 4-Formylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145195-03-5
Record name 4-Formylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 6
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